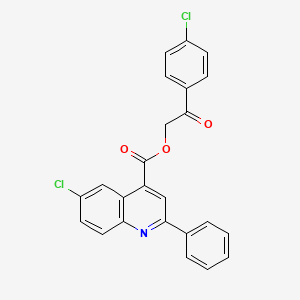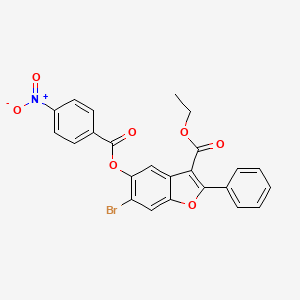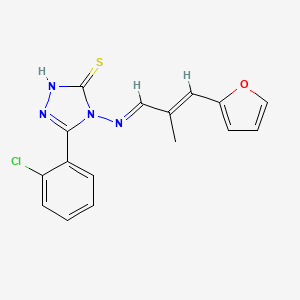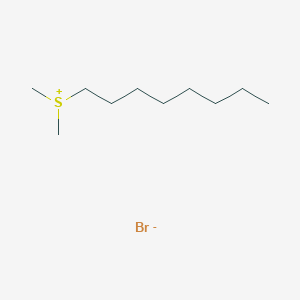
Dimethyl(octyl)sulfanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(octyl)sulfanium bromide is an organosulfur compound belonging to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents. In this case, the sulfur atom is bonded to two methyl groups and one octyl group, with bromide serving as the counter anion. Sulfonium salts are known for their diverse reactivity and stability, making them valuable in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl(octyl)sulfanium bromide typically involves the quaternization of dimethyl sulfide with octyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(CH3)2S+C8H17Br→(CH3)2S+C8H17Br−
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like acetonitrile or dichloromethane can facilitate the reaction and improve yield. Purification is typically achieved through recrystallization or column chromatography .
化学反応の分析
Types of Reactions: Dimethyl(octyl)sulfanium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different sulfonium salts.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonium salt can yield the corresponding sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Various Sulfonium Salts: Formed through nucleophilic substitution
科学的研究の応用
Dimethyl(octyl)sulfanium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of dimethyl(octyl)sulfanium bromide involves its ability to act as a strong electrophile due to the positive charge on the sulfur atom. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application, such as interacting with microbial cell membranes in antimicrobial studies or forming complexes with drugs in pharmaceutical applications .
類似化合物との比較
Dimethylsulfonium Bromide: Lacks the octyl group, making it less hydrophobic.
Trimethylsulfonium Bromide: Contains three methyl groups, resulting in different reactivity and solubility properties.
Dimethyl(ethyl)sulfanium Bromide: Contains an ethyl group instead of an octyl group, affecting its steric and electronic properties.
Uniqueness: Dimethyl(octyl)sulfanium bromide is unique due to the presence of the octyl group, which imparts hydrophobic characteristics and influences its reactivity and solubility. This makes it particularly useful in applications requiring amphiphilic properties .
特性
CAS番号 |
138329-19-8 |
|---|---|
分子式 |
C10H23BrS |
分子量 |
255.26 g/mol |
IUPAC名 |
dimethyl(octyl)sulfanium;bromide |
InChI |
InChI=1S/C10H23S.BrH/c1-4-5-6-7-8-9-10-11(2)3;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
KSNDJVSBSAOKIE-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[S+](C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045956.png)

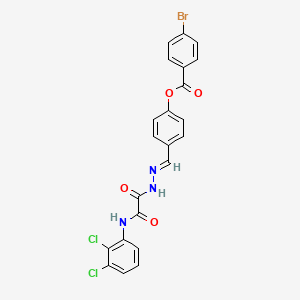
![(E)-1-hydroxy-3-oxo-N'-(pyridin-3-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045975.png)


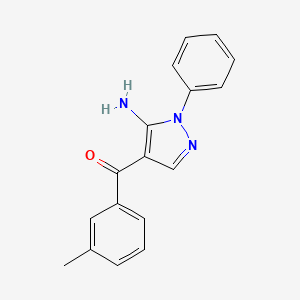
![N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12045991.png)
